N-((5-Chloropyridin-2-yl)methyl)thietan-3-amine
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Overview
Description
N-((5-Chloropyridin-2-yl)methyl)thietan-3-amine is a chemical compound that features a thietan-3-amine moiety linked to a 5-chloropyridin-2-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Chloropyridin-2-yl)methyl)thietan-3-amine typically involves the reaction of 5-chloropyridine-2-carbaldehyde with thietan-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-((5-Chloropyridin-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((5-Chloropyridin-2-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-((5-Chloropyridin-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine derivatives: Compounds with similar thietan-3-amine structures but different substituents.
Pyridine derivatives: Compounds with pyridine rings substituted with various functional groups.
Uniqueness
N-((5-Chloropyridin-2-yl)methyl)thietan-3-amine is unique due to its specific combination of a thietan-3-amine moiety and a 5-chloropyridin-2-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H11ClN2S |
---|---|
Molecular Weight |
214.72 g/mol |
IUPAC Name |
N-[(5-chloropyridin-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H11ClN2S/c10-7-1-2-8(11-3-7)4-12-9-5-13-6-9/h1-3,9,12H,4-6H2 |
InChI Key |
AOWCSSQEKQLSNL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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